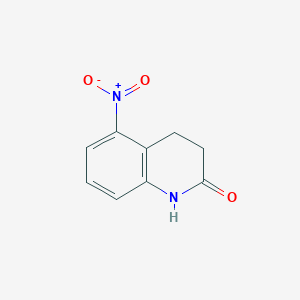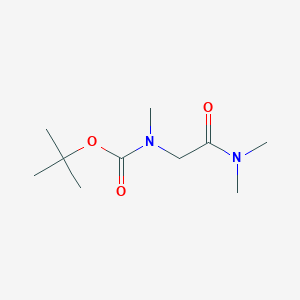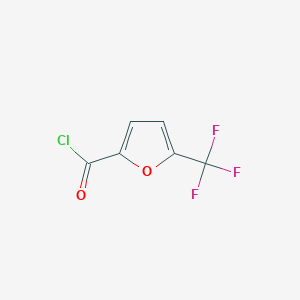
5-(Trifluoromethyl)furan-2-carbonyl chloride
Overview
Description
5-(Trifluoromethyl)furan-2-carbonyl chloride: is a chemical compound that belongs to the class of fluorinated furans It is characterized by the presence of a trifluoromethyl group attached to the furan ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)furan-2-carbonyl chloride typically involves the introduction of a trifluoromethyl group into the furan ring. One common method is the reaction of furfural or its derivatives with trifluoroacetic acid and xenon difluoride (XeF2), followed by hydrolysis to yield 5-(Trifluoromethyl)furfural. This intermediate can then be converted to this compound using appropriate chlorinating agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and efficient chlorinating agents can enhance the yield and purity of the final product. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)furan-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), base catalysts (triethylamine), solvents (dichloromethane).
Reduction: Reducing agents (LiAlH4), solvents (ether).
Oxidation: Oxidizing agents (potassium permanganate), solvents (acetone).
Major Products:
Amides, esters, and thioesters: from substitution reactions.
Alcohols and aldehydes: from reduction reactions.
Furan-2,5-dione derivatives: from oxidation reactions.
Scientific Research Applications
Chemistry: 5-(Trifluoromethyl)furan-2-carbonyl chloride is used as a building block in organic synthesis. Its trifluoromethyl group imparts unique electronic properties to the molecules, making it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. It is also investigated for its potential antiviral, antibacterial, and anticancer activities .
Industry: The compound is used in the production of specialty chemicals and polymers. Its unique reactivity makes it suitable for the synthesis of high-performance materials with specific properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)furan-2-carbonyl chloride in biological systems involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, leading to improved therapeutic effects. The compound may also participate in covalent bonding with target proteins, thereby modulating their activity and function .
Comparison with Similar Compounds
2-Trifluoromethylfuran: Known for its oxytocin antagonist activity.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2-Trifluoromethylfuran-3-carbonyl chloride: Used as a precursor for the synthesis of pyrazoles and pyrimidines.
Uniqueness: 5-(Trifluoromethyl)furan-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other fluorinated furans.
Properties
IUPAC Name |
5-(trifluoromethyl)furan-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3O2/c7-5(11)3-1-2-4(12-3)6(8,9)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUVGYISWYZCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00664863 | |
| Record name | 5-(Trifluoromethyl)furan-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00664863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65865-25-0 | |
| Record name | 5-(Trifluoromethyl)furan-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00664863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile](/img/structure/B3277300.png)
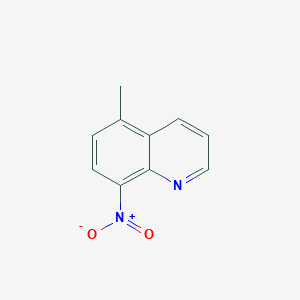
![2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3277310.png)


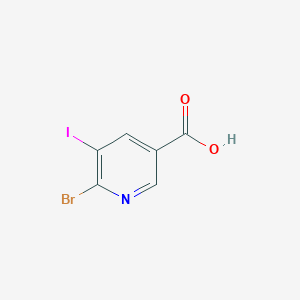
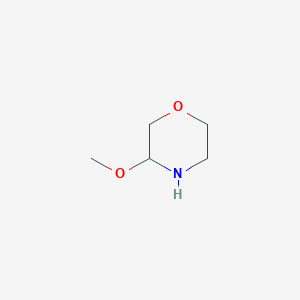

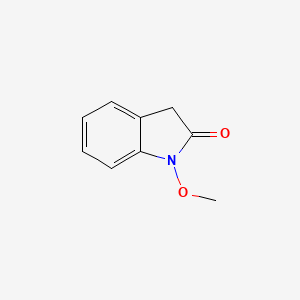

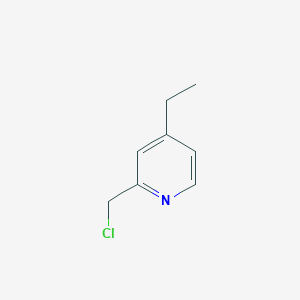
![9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one](/img/structure/B3277388.png)
